molecular formula C12H20N4 B8347872 6-tert.Butyl-3-hydrazino-5,6,7,8-tetrahydrocinnoline

6-tert.Butyl-3-hydrazino-5,6,7,8-tetrahydrocinnoline

Cat. No. B8347872
M. Wt: 220.31 g/mol
InChI Key: ATHNVAJKGZTNOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03954754

Procedure details

A suspension of 13.8 g of 6-tert.butyl-3-chloro-5,6,7,8-tetrahydrocinnoline in 100 cc of hydrazine hydrate is stirred in an oil bath of 100° for 23 hours, whereby 20 cc of tetrahydrofuran are added after 1 hour. The mixture is worked up as described in Example 4, and the resulting crude oily title compound is dissolved in 40 cc of absolute ethanol, and hydrochloric acid in ethanol is added to the solution until an acid reaction is obtained. The hydrochloride which crystallizes is triturated with 100 cc of concentrated ammonia, the insoluble title compound is filtered off and has a M.P. of 72°-73° (decomp.).
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:5]1[CH2:14][CH2:13][C:12]2[N:11]=[N:10][C:9](Cl)=[CH:8][C:7]=2[CH2:6]1)([CH3:4])([CH3:3])[CH3:2].O1CCCC1.O.[NH2:22][NH2:23]>C(O)C>[C:1]([CH:5]1[CH2:14][CH2:13][C:12]2[N:11]=[N:10][C:9]([NH:22][NH2:23])=[CH:8][C:7]=2[CH2:6]1)([CH3:4])([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
13.8 g
Type
reactant
Smiles
C(C)(C)(C)C1CC=2C=C(N=NC2CC1)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
is stirred in an oil bath of 100° for 23 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
C(C)(C)(C)C1CC=2C=C(N=NC2CC1)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.